molecular formula C14H19NO3 B1358253 Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate CAS No. 392690-98-1

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate

Cat. No.: B1358253
CAS No.: 392690-98-1
M. Wt: 249.3 g/mol
InChI Key: ZIIVWFQRLJHUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is an organic compound with the molecular formula C14H19NO3 It is a derivative of benzoic acid and piperidine, featuring a hydroxymethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate typically involves the following steps:

    Formation of 4-(hydroxymethyl)piperidine: This intermediate can be synthesized by the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride.

    Esterification: The hydroxymethyl group of 4-(hydroxymethyl)piperidine is then esterified with methyl 4-bromobenzoate in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(4-(carboxymethyl)piperidin-1-yl)benzoic acid.

    Reduction: 4-(4-(hydroxymethyl)piperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound can be used in the development of polymers and resins with specific properties.

    Biological Studies: It serves as a probe in studying the interactions of piperidine derivatives with biological targets.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(piperidin-1-yl)benzoate: Lacks the hydroxymethyl group, which may affect its reactivity and binding properties.

    4-(hydroxymethyl)piperidine: Does not have the benzoate ester group, limiting its applications in esterification reactions.

    Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring, affecting their chemical and biological properties.

Uniqueness

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is unique due to the presence of both the hydroxymethyl group and the benzoate ester, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-14(17)12-2-4-13(5-3-12)15-8-6-11(10-16)7-9-15/h2-5,11,16H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIVWFQRLJHUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594770
Record name Methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392690-98-1
Record name Methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.